Cas no 898432-64-9 (N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide)
N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
- N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide
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- Inchi: 1S/C22H26ClFN4O2/c1-15-3-5-16(6-4-15)20(28-11-9-27(2)10-12-28)14-25-21(29)22(30)26-17-7-8-19(24)18(23)13-17/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)
- InChI Key: PVAWDZYQGMWHAN-UHFFFAOYSA-N
- SMILES: C(NCC(C1=CC=C(C)C=C1)N1CCN(C)CC1)(=O)C(NC1=CC=C(F)C(Cl)=C1)=O
N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2672-0491-2μmol |
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide |
898432-64-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2672-0491-5μmol |
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide |
898432-64-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2672-0491-10μmol |
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide |
898432-64-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2672-0491-20μmol |
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide |
898432-64-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2672-0491-1mg |
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide |
898432-64-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2672-0491-2mg |
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide |
898432-64-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2672-0491-3mg |
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide |
898432-64-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2672-0491-4mg |
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide |
898432-64-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2672-0491-5mg |
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide |
898432-64-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2672-0491-10mg |
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide |
898432-64-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide
Comprehensive Overview of N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide (CAS No. 898432-64-9)
The compound N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide (CAS No. 898432-64-9) is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a chloro-fluorophenyl group, a methylphenyl moiety, and a methylpiperazine subunit, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways, given its unique ethanediamide backbone.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. This compound's structural attributes align with current trends in designing selective enzyme inhibitors, a hot topic in oncology and neurodegenerative disease research. Its chloro-fluorophenyl group, for instance, is often associated with enhanced binding affinity to protein targets, a feature highly sought after in drug design.
The inclusion of a methylpiperazine moiety in N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide suggests potential solubility and bioavailability improvements, critical factors in pharmacokinetic optimization. This is particularly relevant given the growing emphasis on oral drug delivery systems, a frequently searched topic in pharmaceutical forums. The compound's ethanediamide linker further provides rigidity, which could enhance target specificity—a key consideration in reducing off-target effects.
From a synthetic chemistry perspective, the preparation of CAS No. 898432-64-9 involves multi-step organic transformations, including amide couplings and nucleophilic substitutions. These methods are widely discussed in organic synthesis communities, especially among researchers exploring heterocyclic chemistry. The compound's 3-chloro-4-fluorophenyl segment, for example, is often synthesized via palladium-catalyzed cross-coupling reactions, a technique frequently queried in academic search engines.
Ongoing studies are investigating the compound's potential as a scaffold for medicinal chemistry, with preliminary data suggesting interactions with G-protein-coupled receptors (GPCRs). This aligns with the rising interest in GPCR-targeted therapies, a trending subject in drug development circles. Additionally, its 4-methylphenyl group may contribute to lipophilicity, a property often optimized in central nervous system (CNS) drug candidates.
In the context of structure-activity relationship (SAR) studies, N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide offers a versatile template for derivatization. Researchers are exploring modifications to its methylpiperazine ring to fine-tune selectivity, a strategy commonly documented in fragment-based drug discovery literature. This approach resonates with the increasing focus on rational drug design, a popular search term among pharmaceutical professionals.
Analytical characterization of this compound typically involves advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, both frequently discussed in analytical chemistry forums. The presence of both chloro and fluoro substituents provides distinct spectroscopic signatures, facilitating structural verification—a critical step in quality control protocols for research compounds.
As the pharmaceutical industry shifts toward personalized medicine, compounds like CAS No. 898432-64-9 gain prominence for their potential in targeted therapy development. Its structural complexity mirrors the growing demand for highly specific bioactive molecules, a theme dominating recent drug discovery conferences. The integration of computational tools, such as molecular docking simulations, further enhances its appeal for virtual screening campaigns.
In summary, N-(3-chloro-4-fluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide represents a compelling case study in modern medicinal chemistry. Its multifaceted structure addresses several contemporary challenges in pharmaceutical R&D, from bioavailability enhancement to target engagement. As research progresses, this compound may emerge as a cornerstone in developing next-generation therapeutic agents, bridging gaps between chemical innovation and clinical application.
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